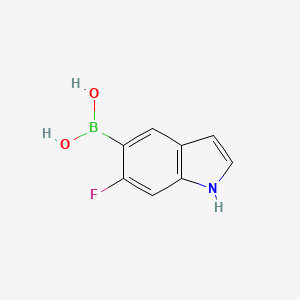

(6-fluoro-1H-indol-5-yl)boronic acid

説明

BenchChem offers high-quality (6-fluoro-1H-indol-5-yl)boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (6-fluoro-1H-indol-5-yl)boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

(6-fluoro-1H-indol-5-yl)boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BFNO2/c10-7-4-8-5(1-2-11-8)3-6(7)9(12)13/h1-4,11-13H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTKBFAHXBLRECX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(C=C1F)NC=C2)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BFNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.96 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Rational Design and Synthetic Utility of (6-Fluoro-1H-indol-5-yl)boronic acid (CAS 1361325-83-8)

Executive Summary

In contemporary medicinal chemistry, the strategic incorporation of fluorine into privileged heterocyclic scaffolds is a cornerstone of rational drug design. Fluorine-containing compounds account for approximately 20-25% of all approved small-molecule pharmaceuticals[1]. Among these, fluorinated indoles represent a highly versatile pharmacophore. (6-Fluoro-1H-indol-5-yl)boronic acid (CAS 1361325-83-8) serves as a premium building block for introducing the 6-fluoro-indole moiety into complex active pharmaceutical ingredients (APIs) via transition-metal-catalyzed cross-coupling[2].

As a Senior Application Scientist, I approach this reagent not merely as a chemical commodity, but as a highly engineered synthon. The placement of the fluorine atom at the C-6 position adjacent to the C-5 boronic acid is not arbitrary; it fundamentally alters the electronic landscape of the indole, enhancing metabolic stability, modulating the pKa of the indole N-H, and providing unique binding interactions in biological targets such as viral polymerases and kinases[3]. This technical guide provides an in-depth analysis of its physicochemical properties, mechanistic behavior in Suzuki-Miyaura couplings, and field-proven protocols for its handling and application.

Physicochemical & Computational Profiling

Understanding the baseline properties of (6-fluoro-1H-indol-5-yl)boronic acid is critical for predicting its behavior in both synthetic workflows and biological environments. The inductive electron-withdrawing effect of the fluorine atom subtly lowers the electron density of the aromatic system, which directly impacts the stability of the carbon-boron bond.

Table 1: Core Chemical and Computational Properties

| Property | Value | Causality / Significance |

| CAS Number | 1361325-83-8 | Standard registry identifier[4]. |

| Molecular Formula | C₈H₇BFNO₂ | Defines exact stoichiometry[4]. |

| Molecular Weight | 178.96 g/mol | Critical for stoichiometric calculations[4]. |

| SMILES | FC1=CC2=C(C=C1B(O)O)C=CN2 | Useful for in silico docking and cheminformatics[4]. |

| Topological Polar Surface Area (TPSA) | 56.25 Ų | Optimal for membrane permeability in downstream APIs[4]. |

| LogP | -0.0132 | Highly hydrophilic as a free boronic acid; aids in aqueous base solubility during coupling[4]. |

| H-Bond Donors / Acceptors | 3 / 2 | Indicates strong solvation in protic solvents[4]. |

| Storage Conditions | Sealed, dry, 2-8°C | Prevents dehydration to boroxines and mitigates thermal degradation[4]. |

Mechanistic Insights: The 6-Fluoro-Indole Pharmacophore

Why specifically utilize a 6-fluoro substituted indole? The causality behind this structural choice is rooted in both synthetic efficiency and pharmacokinetic optimization:

-

Metabolic Shielding : The C-6 position of the indole ring is a common site for cytochrome P450-mediated oxidative metabolism. Introducing a carbon-fluorine bond (which is significantly stronger than a carbon-hydrogen bond) effectively blocks this metabolic liability, increasing the half-life of the resulting drug candidate[1].

-

Potency Enhancement in Antiviral Design : Structure-activity relationship (SAR) studies in antiviral drug discovery have demonstrated that C-6 fluoro indole derivatives often show marked improvements in target affinity. For instance, specific C-6 fluoro indole analogs have demonstrated potent inhibitory activity (e.g., IC50 = 2 nM) against viral targets, outperforming their non-fluorinated counterparts[3].

-

Electronic Tuning of the Boronic Acid : Indoles are inherently electron-rich heterocycles, making their corresponding boronic acids susceptible to protodeboronation (the hydrolytic cleavage of the C-B bond). The highly electronegative fluorine atom at C-6 exerts an inductive electron-withdrawing effect (-I), which subtly reduces the electron density at C-5. This electronic modulation stabilizes the C-B bond against premature cleavage, making this specific isomer more robust during prolonged heating in cross-coupling reactions.

Synthetic Utility: Suzuki-Miyaura Cross-Coupling

The primary application of (6-fluoro-1H-indol-5-yl)boronic acid is in the Suzuki-Miyaura cross-coupling reaction to form C(sp2)-C(sp2) bonds[5]. Because the indole nitrogen is unprotected, the choice of catalyst and base is paramount. Traditional palladium catalysts (like Pd(PPh3)4) often fail or require excessive heating due to the inhibitory effect of unprotected azoles, which can coordinate to the palladium center and poison the catalyst.

To circumvent this, modern protocols utilize sterically hindered, electron-rich Buchwald ligands (such as XPhos or SPhos) paired with precatalysts that generate highly active Pd(0) species under mild conditions[5].

Catalytic Workflow Diagram

Catalytic cycle of Suzuki-Miyaura coupling with (6-fluoro-1H-indol-5-yl)boronic acid.

Self-Validating Experimental Protocol

The following methodology is designed as a self-validating system. Each step includes a mechanistic rationale (causality) and a validation checkpoint to ensure the integrity of the reaction.

Objective : Couple (6-fluoro-1H-indol-5-yl)boronic acid with an aryl halide (Ar-X) while suppressing protodeboronation and catalyst poisoning.

Reagents :

-

(6-fluoro-1H-indol-5-yl)boronic acid (1.2 equivalents)

-

Aryl halide (Ar-X) (1.0 equivalent)

-

XPhos Pd G2 precatalyst (0.02 equivalents / 2 mol%)

-

K₃PO₄ (2.0 equivalents)

-

Solvent: 1,4-Dioxane / H₂O (4:1 v/v)

Step-by-Step Methodology :

-

Preparation & Degassing :

-

Action: Charge a Schlenk flask with the aryl halide, (6-fluoro-1H-indol-5-yl)boronic acid, and K₃PO₄. Add the Dioxane/H₂O solvent mixture. Sparge the mixture with ultra-pure Argon for 15 minutes.

-

Causality: Oxygen rapidly oxidizes the active Pd(0) species to inactive Pd(II) complexes. Furthermore, oxygen can promote homocoupling of the boronic acid.

-

Validation Check: The solution should remain clear/pale. If the solution turns black immediately upon catalyst addition, oxygen is present, and Pd-black has crashed out.

-

-

Catalyst Introduction :

-

Action: Add XPhos Pd G2 (2 mol%) under a positive stream of Argon. Seal the vessel and heat to 80°C.

-

Causality: XPhos Pd G2 is utilized because the bulky, electron-rich XPhos ligand prevents the unprotected indole N-H from coordinating to and poisoning the palladium center[5]. K₃PO₄ provides optimal basicity to form the reactive "ate" complex (boronate) required for transmetalation without being harsh enough to degrade the indole.

-

-

Reaction Monitoring :

-

Action: Stir at 80°C for 2–4 hours. Monitor via LC-MS.

-

Validation Check (Self-Correction): If the reaction stalls at ~50% conversion, analyze the LC-MS for a mass of m/z 135. This corresponds to 6-fluoroindole, indicating that protodeboronation has outpaced the cross-coupling. If this occurs, lower the temperature to 60°C and increase the catalyst loading to 4 mol% in the next iteration to accelerate the oxidative addition step relative to the degradation pathway.

-

-

Workup & Purification :

-

Action: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over Na₂SO₄, concentrate, and purify via silica gel chromatography.

-

Handling, Storage, and Stability Diagnostics

Boronic acids are dynamic molecules. When handling (6-fluoro-1H-indol-5-yl)boronic acid, researchers must be aware of its physical state:

-

Storage : Must be kept sealed and dry at 2-8°C[4].

-

Boroxine Formation : Upon exposure to ambient air or prolonged storage, boronic acids naturally dehydrate to form cyclic trimers known as boroxines.

-

Diagnostic Insight : If NMR or Mass Spectrometry shows unexpected polymeric masses or an[M-18] peak, do not discard the reagent. Boroxine formation is completely reversible. In the presence of the aqueous base (e.g., K₃PO₄ in H₂O) used in the Suzuki protocol described above, the boroxine rapidly hydrolyzes back to the active monomeric boronic acid. The reagent remains fully competent for cross-coupling.

References

- ChemScene. (6-Fluoro-1H-indol-5-yl)boronic acid | ChemScene.

- ResearchGate. Fluorine-containing indoles: Synthesis and biological activity.

- Royal Society of Chemistry (RSC). Suzuki–Miyaura Coupling | Synthetic Methods in Drug Discovery: Volume 1.

- National Institutes of Health (NIH). Indolylboronic Acids: Preparation and Applications - PMC.

- National Institutes of Health (NIH). Indole – a promising pharmacophore in recent antiviral drug discovery - PMC.

Sources

Technical Masterfile: 6-Fluoroindole-5-Boronic Acid

High-Fidelity Scaffold for Medicinal Chemistry & Lead Optimization

Part 1: Executive Technical Analysis

Identity & Significance 6-Fluoroindole-5-boronic acid (CAS: 1361325-83-8) is a specialized heterocyclic building block used extensively in the synthesis of pharmaceutical agents, particularly kinase inhibitors and indole-based alkaloids.[1]

Its structural value lies in the orthogonal functionalization it enables:

-

The Indole Core: A privileged pharmacophore found in >40 FDA-approved drugs.[1]

-

The C6-Fluorine: A bioisostere for hydrogen that blocks metabolic oxidation (CYP450 labile sites) and modulates pKa without adding significant steric bulk (Van der Waals radius: H = 1.20 Å vs. F = 1.47 Å).

-

The C5-Boronic Acid: A versatile handle for Suzuki-Miyaura cross-coupling, allowing the rapid attachment of aryl/heteroaryl tails critical for occupying hydrophobic pockets in protein targets.[1]

Chemical Profile

| Property | Specification |

| IUPAC Name | (6-Fluoro-1H-indol-5-yl)boronic acid |

| CAS Number | 1361325-83-8 |

| Molecular Formula | C₈H₇BFNO₂ |

| Molecular Weight | 178.96 g/mol |

| Appearance | Off-white to beige solid |

| Solubility | Soluble in DMSO, MeOH, DMF; sparingly soluble in water |

| pKa (Calculated) | ~8.5 (Boronic acid), ~16 (Indole NH) |

| Storage | 2–8 °C, Inert Atmosphere (Argon/Nitrogen) |

Part 2: Structural & Electronic Dynamics

The placement of the fluorine atom at C6 significantly alters the electronic landscape of the indole ring, influencing both the stability of the C5-boronic acid and its reactivity in cross-coupling.

The Fluorine Effect

The fluorine atom exerts a strong inductive electron-withdrawing effect (-I) on the indole system.

-

Acidity Modulation: The -I effect increases the acidity of the indole NH proton, potentially requiring milder bases during coupling to prevent deprotonation and side reactions.

-

C-B Bond Polarization: The electron-deficient nature of the C6-F bond pulls electron density away from C5.[1] While this can theoretically destabilize the C-B bond toward nucleophilic attack, in practice, it often protects the C5 position from oxidative degradation compared to non-fluorinated analogs.

Boroxine Equilibrium

Like most boronic acids, 6-fluoroindole-5-boronic acid exists in equilibrium with its trimeric anhydride form (boroxine).[1] This dehydration is reversible but can complicate stoichiometry calculations.

-

Recommendation: Always assume a variable water content or pre-activate the boronic acid to the boronate ester (e.g., pinacol ester) in situ if precise stoichiometry is critical.

Figure 1: In solid state, the compound often exists as a mixture of the free acid and the cyclic boroxine trimer.

Part 3: Synthesis & Experimental Protocols

Methodology: Lithium-Halogen Exchange The most reliable route to high-purity 6-fluoroindole-5-boronic acid is via the cryogenic lithiation of 5-bromo-6-fluoroindole, followed by trapping with a borate ester.[1]

Precursor: 5-Bromo-6-fluoroindole (CAS: 259860-08-7)[1]

Step-by-Step Protocol

Note: This reaction requires strictly anhydrous conditions.

-

Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a rubber septum. Flush with Argon for 15 minutes.

-

Solvation: Add 5-bromo-6-fluoroindole (1.0 eq) and dissolve in anhydrous THF (0.1 M concentration).

-

Protection (Optional but Recommended): To prevent lithiation of the N-H, add NaH (1.1 eq) at 0°C to deprotonate the indole, or use n-BuLi (2.2 eq total) in the next step (1 eq for deprotonation, 1 eq for exchange). Direct lithiation with n-BuLi (2.2 eq) is faster.[1]

-

Cryogenic Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Lithiation: Add n-Butyllithium (2.2 eq, 2.5 M in hexanes) dropwise over 20 minutes. Maintain internal temperature below -70 °C.

-

Borylation: After stirring for 1 hour at -78 °C, add Triisopropyl borate (3.0 eq) dropwise.

-

Warming: Stir at -78 °C for 1 hour, then allow the reaction to slowly warm to room temperature over 2 hours.

-

Quench & Workup:

-

Quench with 1M HCl (aq) until pH ~5.

-

Extract with Ethyl Acetate (3x).

-

Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1]

-

-

Purification: Recrystallize from Acetonitrile/Water or purify via flash column chromatography (DCM/MeOH).

Figure 2: Synthesis via Lithium-Halogen Exchange from the bromo-precursor.

Part 4: Handling, Stability & Applications[1][6]

Protodeboronation Risk

Heterocyclic boronic acids are prone to protodeboronation (cleavage of the C-B bond and replacement with H).[3][4]

-

Risk Factor: Moderate.[1] The C5 position is more stable than C2 or C3, but the electron-rich indole ring can facilitate hydrolysis under highly basic conditions or high temperatures.[1]

-

Mitigation:

-

Store at 4°C.

-

Use mild bases (e.g., K₃PO₄ instead of Na₂CO₃) in coupling reactions.

-

If storage is prolonged, convert to the pinacol ester (more stable).

-

Suzuki-Miyaura Coupling Optimization

For coupling 6-fluoroindole-5-boronic acid with aryl halides:

| Parameter | Recommendation | Rationale |

| Catalyst | Pd(dppf)Cl₂ or Pd(PPh₃)₄ | Robust catalysts for heteroaryl couplings.[1] |

| Base | K₃PO₄ or Cs₂CO₃ | Anhydrous bases reduce protodeboronation compared to aqueous carbonate. |

| Solvent | Dioxane/Water (4:1) or DMF | High solubility and thermal stability. |

| Temperature | 80–100 °C | Sufficient activation energy without degrading the indole. |

Self-Validating Check: If your yield is low (<40%), check the crude NMR for 6-fluoroindole . If present, protodeboronation is occurring.[3][5] Switch to anhydrous conditions or a precatalyst system (e.g., XPhos Pd G2).

References

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014).[1] Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews. [Link]

-

Li, J. J. (2014).[6] Name Reactions in Heterocyclic Chemistry II. Wiley.[1] (Context: Indole synthesis and functionalization strategies).

-

Hall, D. G. (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.[1] (Context: Stability and boroxine equilibrium).

Sources

- 1. CAS RN 144104-59-6 | Fisher Scientific [fishersci.fi]

- 2. Indolylboronic Acids: Preparation and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Protodeboronation - Wikipedia [en.wikipedia.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. ossila.com [ossila.com]

- 6. 6-Fluoroindole | C8H6FN | CID 351278 - PubChem [pubchem.ncbi.nlm.nih.gov]

6-fluoro-5-indolylboronic acid molecular weight and formula

[1]

Core Chemical Identity

This compound serves as a "privileged scaffold" donor in palladium-catalyzed cross-coupling reactions, enabling the introduction of the metabolically stable 6-fluoroindole motif into drug candidates.[1]

| Property | Data | Notes |

| CAS Registry Number | 1361325-83-8 | Unique identifier for the specific 5-boronic acid isomer.[1] |

| IUPAC Name | (6-Fluoro-1H-indol-5-yl)boronic acid | Often listed as 6-Fluoroindole-5-boronic acid.[1] |

| Molecular Formula | C₈H₇BFNO₂ | |

| Molecular Weight | 178.96 g/mol | Monoisotopic mass: 179.05 Da.[1] |

| Physical State | Off-white to beige solid | Hygroscopic; tends to form anhydrides (boroxines).[1] |

| Solubility | DMSO, Methanol, DMF | Limited solubility in non-polar solvents (DCM, Hexane). |

| pKa (Calculated) | ~8.5 (Boronic acid) | Exists as a tetrahedral boronate anion at pH > 9.[1] |

Synthesis & Production Protocols

Route A: Palladium-Catalyzed Miyaura Borylation (Preferred)

Best for: Scalability, functional group tolerance, and avoiding cryogenic conditions.[1]

Precursor: 5-Bromo-6-fluoroindole (CAS: 883500-89-6)[1]

-

Reagents: Bis(pinacolato)diboron (B₂pin₂), Pd(dppf)Cl₂[1][2]·DCM (3-5 mol%), KOAc (3.0 equiv).[1]

-

Solvent: Anhydrous 1,4-Dioxane or DMSO.

-

Conditions: Degas solvent thoroughly.[1] Heat at 80–90°C for 4–12 hours under N₂ atmosphere.[1]

-

Workup (Critical Step): The initial product is the pinacol ester.[1] To obtain the free boronic acid, perform an oxidative hydrolysis using NaIO₄/NH₄OAc in Acetone/Water, or a transesterification with diethanolamine followed by acid hydrolysis.

Route B: Cryogenic Lithium-Halogen Exchange

Best for: Small-scale rapid synthesis; requires strict moisture exclusion.[1]

-

Protection: Protect the indole nitrogen (e.g., with TIPS or Boc) to prevent deprotonation at the N1 position.

-

Exchange: Cool 5-bromo-6-fluoro-1-(protecting group)-indole in dry THF to -78°C . Slowly add n-BuLi (1.1 equiv).[1]

-

Trapping: Add Triisopropyl borate (B(OiPr)₃) or Trimethyl borate.[1] Stir for 1 hour at -78°C, then warm to RT.

-

Quench: Acidify with 1M HCl to hydrolyze the borate ester and remove the protecting group (if acid-labile like Boc).

Synthesis Workflow Diagram

Figure 1: Dual synthetic pathways for accessing 6-fluoro-5-indolylboronic acid from the bromo-precursor.

Applications in Drug Discovery

This molecule is specifically engineered to address metabolic stability and binding affinity in kinase inhibitors.[1]

The "Fluorine Effect" in Indoles

The C6-fluorine substitution is strategic.[1] It blocks the primary site of metabolic oxidation (Cytochrome P450 hydroxylation often occurs at the electron-rich C6 position of indoles). This modification extends the half-life (

Key Therapeutic Targets

-

Kinase Inhibitors (FGFR, VEGFR, c-Met): Used to couple the indole core to heteroaryl scaffolds (pyrimidines, quinolines) to target the ATP-binding pocket.[1] The indole NH often forms a critical hydrogen bond with the kinase hinge region.

-

Serotonin Modulators: The 5-substituted indole mimics the tryptamine core, making it a viable scaffold for 5-HT receptor ligands.[1]

Suzuki-Miyaura Coupling Protocol

For coupling this boronic acid with a heteroaryl chloride (e.g., 4-chloropyrimidine):

-

Catalyst System: Pd(PPh₃)₄ or XPhos Pd G2 (for difficult substrates).[1]

-

Base: Na₂CO₃ (2M aq) or K₃PO₄.[1]

-

Solvent: DME/Water (3:1) or Toluene/Water.[1]

-

Note: Indolylboronic acids are prone to protodeboronation (loss of the boron group).[1] High base concentration and high temperatures accelerate this side reaction.[1] Use mild bases (K₃PO₄) and anhydrous conditions if protodeboronation is observed.[1]

Figure 2: Application of the boronic acid in constructing bioactive biaryl scaffolds.[1]

Handling, Stability & Storage

-

Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). Boronic acids can dehydrate to form cyclic trimeric anhydrides (boroxines) upon standing.[1] This is reversible upon addition of water/base during the reaction but can affect stoichiometry calculations.

-

Purification:

-

Safety: Irritant to eyes, respiratory system, and skin (H315, H319, H335). Handle in a fume hood.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 54366606, (6-Fluoro-1H-indol-5-yl)boronic acid. Retrieved from [Link]

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[1] Chemical Reviews, 95(7), 2457–2483. [Link]

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443.[1] (Detailed mechanism on protodeboronation of heterocyclic boronic acids). [Link]

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. (Explanation of C6-fluorine metabolic blocking). [Link]

Solvation Dynamics and Stability of (6-fluoro-1H-indol-5-yl)boronic Acid in DMSO: A Technical Whitepaper

Executive Summary

(6-Fluoro-1H-indol-5-yl)boronic acid is a highly specialized building block widely utilized in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) for pharmaceutical development and materials science [1]. While dimethyl sulfoxide (DMSO) is the ubiquitous solvent of choice for preparing high-concentration stock solutions of polar organic compounds, its interaction with heteroaryl boronic acids presents a complex thermodynamic and kinetic landscape. This guide provides an in-depth analysis of the causality behind the solubility and subsequent degradation (protodeboronation) of (6-fluoro-1H-indol-5-yl)boronic acid in DMSO, equipping researchers with self-validating protocols to ensure chemical integrity during experimental workflows.

Physicochemical Profiling & Causality of Solvation

The Thermodynamics of Dissolution

In the solid state, boronic acids exist as extensive hydrogen-bonded networks, often forming dimers or trimeric anhydrides (boroxines). To achieve high solubility, a solvent must provide sufficient enthalpic payoff to disrupt this crystal lattice. DMSO excels at this due to its dual functional nature:

-

Lewis Acid-Base Coordination: The boron atom in (6-fluoro-1H-indol-5-yl)boronic acid possesses an empty p-orbital (Lewis acid). The highly polarized sulfoxide oxygen of DMSO acts as a strong Lewis base, coordinating directly with the boron center to form a stable solvated adduct.

-

Hydrogen Bond Acceptance: The DMSO oxygen acts as a potent hydrogen-bond acceptor, interacting favorably with both the boronic acid hydroxyl groups and the indole N-H proton.

Because of these synergistic interactions, the solubility of (6-fluoro-1H-indol-5-yl)boronic acid in anhydrous DMSO is exceptionally high, typically exceeding 50 mg/mL.

The Kinetic Vulnerability: Protodeboronation

The very mechanism that drives high solubility in DMSO also catalyzes the compound's primary degradation pathway: protodeboronation [2]. When DMSO coordinates to the boron atom, it shifts the boron geometry from trigonal planar to tetrahedral. This rehybridization activates the carbon-boron (C-B) bond.

If trace amounts of water are present (common in hygroscopic DMSO), the activated C-B bond undergoes rapid hydrolytic cleavage, yielding 6-fluoro-1H-indole and boric acid [4]. While the electron-withdrawing nature of the 6-fluoro substituent provides a slight inductive stabilization to the C-B bond compared to an unsubstituted indole, the electron-rich nature of the indole core still renders this boronic acid highly susceptible to degradation in wet DMSO, especially under thermal stress [3].

Solvation and protodeboronation pathway of the boronic acid in DMSO.

Quantitative Solubility & Stability Dynamics

To guide formulation and synthetic planning, the following table summarizes the expected solubility and stability parameters based on the physicochemical behavior of fluorinated indole boronic acids in DMSO.

| Parameter | Value / Observation | Causality / Mechanism |

| Max Solubility (Anhydrous DMSO, 25°C) | > 50 mg/mL (Highly Soluble) | Strong H-bonding and Lewis acid-base adduct formation disrupt the solid-state boroxine network. |

| Stability (Anhydrous DMSO, -20°C) | > 1 Month | Low thermal energy and absence of proton sources prevent C-B bond cleavage [3]. |

| Stability (Wet DMSO, 25°C) | Rapid degradation (t½ < 24 hours) | Water acts as a proton source; DMSO coordination activates the C-B bond for electrophilic attack [2]. |

| Visual Indicators of Degradation | Solution darkening / precipitation | Accumulation of 6-fluoro-1H-indole and insoluble boric acid byproducts. |

Self-Validating Experimental Protocols

Relying solely on visual dissolution or standard HPLC-UV to measure the solubility of unstable boronic acids often leads to false positives, as the degradation product (6-fluoro-1H-indole) is also highly soluble in DMSO. To ensure trustworthiness, the following protocol utilizes Quantitative NMR (qNMR) as a self-validating system. By using an internal standard, this workflow simultaneously measures absolute solubility and quantifies the exact percentage of intact boronic acid versus degraded indole.

Protocol: qNMR Determination of Solubility and Stability

Objective: Determine the saturation concentration of (6-fluoro-1H-indol-5-yl)boronic acid in DMSO while validating structural integrity.

Materials Required:

-

Anhydrous DMSO-d6 (sealed ampoule, <0.01% water)

-

Internal Standard: Maleic acid or 1,3,5-trimethoxybenzene (high purity, known mass)

-

Argon or Nitrogen gas

-

Thermomixer / Shaker bath

Step-by-Step Methodology:

-

Inert Preparation: Purge a clean, dry 2 mL glass vial with Argon. Add approximately 150 mg of (6-fluoro-1H-indol-5-yl)boronic acid to ensure an excess solid phase (saturation condition).

-

Solvent Addition: Add 1.0 mL of anhydrous DMSO-d6 to the vial. Immediately flush the headspace with Argon and seal tightly with a PTFE-lined cap.

-

Equilibration: Place the vial in a thermomixer set to 25.0 °C. Agitate at 800 RPM for exactly 12 hours. (Note: Equilibration time is restricted to 12 hours to minimize thermal degradation while achieving saturation).

-

Phase Separation: Centrifuge the vial at 10,000 x g for 10 minutes at 25 °C to pellet the undissolved solid.

-

qNMR Sample Prep: Carefully extract 100 µL of the clear supernatant. Transfer it to an NMR tube containing a precisely weighed amount of the internal standard (e.g., 5.0 mg of maleic acid) dissolved in 400 µL of fresh DMSO-d6.

-

Data Acquisition & Validation: Acquire a ¹H-NMR spectrum (minimum 16 scans, D1 relaxation delay > 10 seconds).

-

Concentration Calculation: Integrate the distinct indole C-H protons against the internal standard to calculate the absolute concentration of the dissolved species.

-

Self-Validation Check: Inspect the spectrum for the presence of the C5-proton on the indole ring. If a signal appears at the C5 position, protodeboronation has occurred. The ratio of the C5-proton integral to the other indole protons dictates the degradation percentage.

-

Self-validating qNMR workflow for simultaneous solubility and stability analysis.

Best Practices for Handling and Storage

To mitigate the causal factors of degradation outlined above, researchers must adhere to strict handling guidelines:

-

Avoid Stock Solutions if Possible: Due to the rapid kinetics of protodeboronation in solution [4], (6-fluoro-1H-indol-5-yl)boronic acid should ideally be weighed as a solid directly into the reaction vessel.

-

Cryogenic Storage: If a DMSO stock solution is absolutely necessary for high-throughput screening, it must be prepared using strictly anhydrous DMSO, purged with inert gas, and stored at -80 °C. Solutions should never be subjected to repeated freeze-thaw cycles.

-

In-Situ Activation: For sensitive cross-coupling reactions, consider converting the boronic acid to a more stable derivative (e.g., a MIDA boronate or pinacol ester) if prolonged exposure to polar aprotic solvents is required [3].

References

difference between 6-fluoro and 4-fluoro indolylboronic acids

Executive Summary

In the optimization of indole-based therapeutics, the strategic placement of fluorine atoms—specifically at the C4 versus C6 positions—dictates profound differences in synthetic accessibility, chemical reactivity, and pharmacological profile. This guide provides a technical analysis of 4-fluoroindole-2-boronic acid (4-F-IBA) and 6-fluoroindole-2-boronic acid (6-F-IBA), serving as a roadmap for medicinal chemists navigating the "Fluorine Walk."

While both isomers utilize the electron-withdrawing nature of fluorine to modulate pKa and metabolic stability, they diverge significantly in their steric environments and electronic ground states. 4-F-IBA presents a sterically crowded, electronically unique peri-environment affecting C3 functionalization, whereas 6-F-IBA offers a remote electronic handle primarily used to block metabolic oxidation.

Part 1: Structural & Electronic Divergence

The distinct behaviors of these two isomers stem from the proximity of the fluorine atom to the nitrogen lone pair and the C2/C3 reaction sites.

Electronic Ground States & Dipole Moments

-

4-Fluoroindole: The fluorine at C4 is in close proximity to the C3 position and the N1-H bond. This creates a strong inductive effect ($ -I

L_a/L_b $ mixing) is weaker compared to the 6-position, preserving the $ L_b $ character of the $ S_1 $ state. -

6-Fluoroindole: The fluorine at C6 is para to the C3 position and meta to the nitrogen. This placement creates heavily mixed excited states ($ L_a/L_b $ breakdown) and exerts a long-range inductive effect that stabilizes the indole core against oxidative metabolism without imposing significant steric penalties on the heterocyclic ring.

Quantitative Comparison

| Feature | 4-Fluoroindole-2-boronic acid | 6-Fluoroindole-2-boronic acid |

| Steric Environment | High: F atom at C4 exerts peri-strain on C3 substituents. | Low: F atom is remote; C3 is sterically accessible. |

| N-H Acidity (pKa) | ~15.8 (More acidic due to proximity) | ~16.1 (Less acidic, remote effect) |

| C2-B Bond Stability | Lower: Prone to faster protodeboronation due to inductive destabilization. | Higher: Standard stability profile for heteroaryl boronates. |

| Metabolic Role | Modulates pKa / H-bond donor capability. | Blocks CYP450 oxidation at the susceptible 6-position. |

Part 2: Synthetic Access & Challenges

Synthesizing these boronic acids requires distinct strategies to manage regioselectivity, particularly for the 4-fluoro isomer where the "Ortho-Fluorine Effect" can compete with N-directed lithiation.

Synthesis Workflow Diagram

Caption: Comparative synthetic routes highlighting the regioselectivity risks associated with 4-fluoroindole lithiation.

Critical Synthetic Nuances

-

4-Fluoroindole (The "Peri" Risk):

-

Challenge: The fluorine at C4 can direct lithiation to C3 (ortho-lithiation) or facilitate benzyne formation if a strong base attacks C3.

-

Solution: Use a bulky N-protecting group (e.g., TIPS) to sterically shield C2/C3 and use t-BuLi at cryogenic temperatures (-78 °C) to favor kinetic deprotonation at C2 over thermodynamic equilibration.

-

-

6-Fluoroindole (The Standard):

-

Advantage: The fluorine is remote. Standard N-Boc protection followed by n-BuLi lithiation provides excellent C2 regioselectivity driven by the alpha-amino effect.

-

Part 3: Reactivity Profile (Suzuki-Miyaura Coupling)

In cross-coupling reactions, the choice between 4-F and 6-F impacts catalyst turnover and cycle efficiency.

Protodeboronation (Stability)

Heteroaryl boronic acids are prone to protodeboronation (loss of the boron group).

-

4-F-IBA: The strong inductive withdrawing effect close to the C-B bond increases the Lewis acidity of the boron center. This accelerates the formation of the boronate anion ($ Ar-B(OH)_3^- $), which is the species that undergoes protodeboronation. Expect lower stability in aqueous basic conditions.

-

6-F-IBA: Exhibits stability comparable to unsubstituted indole-2-boronic acid.

Steric Impact on Transmetalation[1][2]

-

4-F-IBA: If the coupling partner is bulky (e.g., ortho-substituted aryl halide), the fluorine at C4 creates a "buttressing effect" with the C3 position, potentially slowing down the reductive elimination step if the palladium center is crowded.

-

6-F-IBA: Behaves as a sterically unencumbered nucleophile.

Part 4: Medicinal Chemistry Implications[3][4]

The "Fluorine Walk" Decision Matrix

When to deploy which isomer in a Drug Discovery campaign:

| Design Goal | Recommended Isomer | Mechanism |

| Block Metabolism | 6-Fluoro | Blocks C6 oxidation (major metabolic soft spot). |

| Increase Potency | 4-Fluoro | Induces conformational lock via H-bond or electrostatic repulsion with target. |

| Modulate Solubility | Both | F lowers LogD; 4-F has a stronger effect on N-H acidity. |

| Avoid Toxicity | 6-Fluoro | 4-F derivatives can occasionally form reactive quinone-imine metabolites if oxidized at C5/C7. |

Part 5: Experimental Protocols

Protocol A: Optimized Suzuki Coupling for Labile Boronic Acids (4-F Focus)

Use this protocol for 4-fluoroindole-2-boronic acid to minimize protodeboronation.

Reagents:

-

Aryl Halide (1.0 equiv)

-

4-Fluoroindole-2-boronic acid (1.5 equiv)

-

Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3 mol%) — Bidentate ligand stabilizes Pd.

-

Base: K₃PO₄ (3.0 equiv) — Anhydrous conditions preferred initially.

-

Solvent: 1,4-Dioxane / Water (10:1) — Low water content reduces hydrolysis.

Step-by-Step:

-

Degassing: Charge a reaction vial with aryl halide, boronic acid, base, and catalyst. Seal and purge with Argon for 5 minutes.

-

Solvation: Add degassed 1,4-dioxane and water.

-

Activation: Heat to 80 °C (avoid 100 °C+ for 4-F isomer).

-

Monitoring: Monitor via LCMS. If protodeboronation (observed as 4-fluoroindole mass) exceeds 10%, switch to a non-aqueous base system (e.g., CsF in Toluene).

Protocol B: Standard Lithiation-Borylation (6-F Focus)

Step-by-Step:

-

Dissolve N-Boc-6-fluoroindole (1.0 equiv) in anhydrous THF (0.2 M) under Argon.

-

Cool to -78 °C .

-

Add n-BuLi (1.1 equiv) dropwise over 15 min. Stir for 1 hour at -78 °C.

-

Add Triisopropyl borate (1.2 equiv) rapidly.

-

Warm to room temperature over 2 hours.

-

Quench with 1M HCl (aqueous) to hydrolyze the boronate ester to the acid.

References

-

Electronic States of Fluoroindoles: Title: Modulation of the La/Lb Mixing in an Indole Derivative: A Position-Dependent Study Using 4-, 5-, and 6-Fluoroindole. Source: Journal of Physical Chemistry A, 2017. URL:[Link]

-

Protodeboronation Mechanisms: Title: Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways. Source: University of Edinburgh Research Explorer / JACS. URL:[Link]

-

Fluorine in Medicinal Chemistry: Title: The role of fluorine in medicinal chemistry.[1][2] Source: Journal of Enzyme Inhibition and Medicinal Chemistry. URL:[Link]

-

Regioselective Lithiation: Title: Boron-Based Directing Groups for Directed Lithiation Reactions.[3] Source: ACS Petroleum Research Fund Annual Reports. URL:[Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Report: Boron-Based Directing Groups for Directed Lithiation Reactions (58th Annual Report on Research Under Sponsorship of The American Chemical Society Petroleum Research Fund) [acswebcontent.acs.org]

Stability Profile of (6-Fluoro-1H-indol-5-yl)boronic Acid in Air

Technical Guide for Drug Development & Synthesis Applications

Part 1: Executive Summary & Chemical Architecture

Executive Directive: (6-Fluoro-1H-indol-5-yl)boronic acid (CAS: 885693-20-9) exhibits moderate metastability in ambient air. While significantly more robust than its 2-indolyl or 3-indolyl isomers, it remains susceptible to oxidative deborylation and protodeboronation, particularly when catalyzed by moisture and Lewis-basic impurities.

For reproducible SAR (Structure-Activity Relationship) studies and GMP synthesis, this compound must be treated as hygroscopic and oxidatively sensitive . It should not be stored on the benchtop for extended periods.

Chemical Architecture & Stability Logic

To understand the stability profile, we must deconstruct the electronic environment of the boron center:

| Structural Component | Electronic Effect | Impact on Stability |

| Indole Core (C5 Position) | Electron-rich | Stabilizing: The C5 position is less nucleophilic than C2/C3, reducing the rate of rapid protodeboronation common in heteroaryl boronates. |

| 6-Fluoro Substituent | Inductive electron withdrawal (-I effect) ortho to Boron. | Destabilizing: Increases the Lewis acidity of the boron atom, making it more avid for water ( |

| Boronic Acid Moiety | Empty p-orbital (Lewis Acid). | Variable: Exists in dynamic equilibrium with its cyclic trimer (boroxine) and hydrates. |

Part 2: Degradation Mechanisms in Air

The degradation of this compound is not a single event but a competition between three pathways. Understanding these allows for precise troubleshooting.

The Boroxine Cycle (Reversible Physical Change)

In dry air or under vacuum, the compound dehydrates to form a boroxine (cyclic anhydride).

-

Observation: Change in melting point or solubility.

-

Impact: Generally harmless. The boroxine reverts to the monomeric acid in the presence of water (or reaction solvent).

-

Equation:

[1]

Oxidative Deborylation (Irreversible Chemical Degradation)

The high Lewis acidity induced by the adjacent fluorine atom makes the boron center susceptible to attack by molecular oxygen species, especially in the presence of moisture.

-

Mechanism: Migration of the carbon-boron bond to a carbon-oxygen bond via a peroxo-boronate intermediate.

-

Product: 6-fluoro-1H-indol-5-ol (a phenol derivative).

-

Risk Factor: High humidity and light exposure accelerate this process.

Protodeboronation (Irreversible C-B Bond Cleavage)

While C5 is stable relative to C2, the indole N-H can facilitate proton transfer.

-

Mechanism: Ipso-protonation of the boronate complex followed by C-B bond cleavage.[2]

-

Product: 6-fluoro-1H-indole (silent impurity in HPLC if not monitored).

Visualization: Degradation Pathways

The following diagram maps the kinetic competition between these states.

Caption: Figure 1. Kinetic competition between reversible dehydration (green) and irreversible degradation (red).

Part 3: Experimental Protocols & Quality Control

Trusting the label purity is a critical error in boronic acid chemistry. Use this self-validating protocol to assess the reagent before critical reactions (e.g., Suzuki-Miyaura coupling).

Protocol A: Rapid Purity Assessment (NMR)

Standard 1H NMR often obscures boronic acid purity due to broad OH peaks and quadrupole broadening.

Method:

-

Solvent: Use

with a trace of -

Internal Standard: Add a weighed amount of 1,3,5-trimethoxybenzene (inert, distinct singlets).

-

Key Signals to Monitor:

- ~1.5 - 4.0 ppm: Check for aliphatic impurities (plasticizers from storage bags).

- ~7.0 - 8.5 ppm (Aromatic): Look for the des-borylated indole (6-fluoroindole). The proton at C5 will appear as a distinct multiplet if the boron is gone.

-

19F NMR: This is the "Truth Serum."

-

Pure Boronic Acid: Single sharp peak (approx -120 to -130 ppm range).

-

Oxidized Phenol: Distinct shift (typically 10-15 ppm upfield/downfield relative to starting material).

-

Boroxine: Slightly shifted peak usually visible in dry solvents.

-

Protocol B: HPLC Analysis (The "Trap")

Warning: Boronic acids stick to silica and C18 columns, causing peak tailing and on-column degradation.

-

Solution: Derivatize before injection.

-

Procedure: Mix 5 mg sample with excess pinacol in MeOH for 10 minutes. Inject the resulting pinacol ester. This stabilizes the compound and provides a sharp, reliable peak.

Data Summary: Stability Under Stress Conditions

Estimated stability based on structural class behavior.

| Condition | Timeframe | Expected Purity Retention | Recommendation |

| Solid, -20°C, Inert Gas | 12 Months | > 98% | Ideal Storage |

| Solid, 4°C, Air (Dry) | 1 Month | > 95% | Acceptable for short term |

| Solid, 25°C, Air (Humid) | 1 Week | < 90% | High Risk |

| Solution (DMSO/MeOH) | 24 Hours | Variable | Prepare Fresh Only |

Part 4: Handling & Storage Workflow

Adopting a "Just-in-Time" workflow prevents failed reactions due to reagent degradation.

Caption: Figure 2. Standard Operating Procedure for handling fluorinated indole boronic acids to minimize hydrolysis.

Critical Handling Note: The Condensation Trap

Never open a bottle of (6-fluoro-1H-indol-5-yl)boronic acid immediately after removing it from the freezer.

-

The Physics: The cold solid condenses atmospheric moisture instantly.

-

The Chemistry: This water, combined with the Lewis-acidic fluorinated boron, initiates the autocatalytic degradation cycle.

-

The Fix: Allow the vial to warm to room temperature inside a desiccator or sealed bag before opening.

References

-

Chemical Stability of Heteroaryl Boronic Acids

- Directives on protodeboronation mechanisms in electron-rich heterocycles.

-

Cox, P. A., et al. (2016). "Protodeboronation of Heteroaromatic Boronic Acids." Journal of the American Chemical Society. Link

-

Boroxine-Boronic Acid Equilibrium

-

Storage & Handling Data (SDS)

- Standard industrial storage parameters for fluorinated indole boron

-

Sigma-Aldrich Safety Data Sheet. (6-Fluoro-1H-indol-5-yl)boronic acid. Link

-

MIDA Boronates as Alternatives

- Comparative stability of free boronic acids vs. protected esters.

-

Gillis, E. P., & Burke, M. D. (2007). "A Simple and Modular Strategy for Small Molecule Synthesis." Journal of the American Chemical Society. Link

Sources

Suzuki-Miyaura coupling conditions for (6-fluoro-1H-indol-5-yl)boronic acid

Executive Summary

(6-Fluoro-1H-indol-5-yl)boronic acid (CAS: 1361325-83-8) is a high-value intermediate often employed in the synthesis of kinase inhibitors and CNS-active agents.[1] While the indole scaffold is a privileged structure in medicinal chemistry, this specific substrate presents a "perfect storm" of synthetic challenges:

-

Electronic Deactivation: The C6-fluorine atom (ortho to the boronic acid) exerts a strong inductive effect (-I), reducing the nucleophilicity of the C5-boronate species during transmetallation.

-

Catalyst Poisoning: The unprotected indole nitrogen (N1-H) can coordinate to Pd(II) species, arresting the catalytic cycle.

-

Protodeboronation: While C5 is more stable than C2/C3, the electron-rich indole core still poses a risk of hydrolytic deboronation under high-temperature/high-base conditions.[1]

This guide provides an optimized, field-proven protocol utilizing Buchwald-type precatalysts (SPhos Pd G2) to overcome the "ortho-fluorine effect," ensuring high yields and reproducibility.[1]

Mechanistic Insight & Strategy

The Ortho-Fluorine Effect

In standard Suzuki couplings, the rate-determining step is often oxidative addition.[1] However, for (6-fluoro-1H-indol-5-yl)boronic acid, the transmetallation step becomes the bottleneck.[1] The fluorine atom at C6 pulls electron density away from the C5 position. Since the transmetallation requires the boronate to act as a nucleophile attacking the Pd(II)-Ar center, this reduced electron density slows the reaction significantly.

Solution: Use electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos).[2] These ligands increase the electron density on the Palladium center, facilitating the acceptance of the nucleophile. Furthermore, SPhos is known to stabilize the monoligated Pd(0) species, preventing catalyst decomposition.[2]

The Indole N-H Challenge

The free N-H proton (pKa ~16) can be deprotonated by the base used for boron activation (e.g., K₂CO₃), creating an indolyl anion that may compete as a ligand for Palladium or undergo N-arylation (Chan-Lam type side reaction).

Solution:

-

Base Selection: Use mild, bulky bases like K₃PO₄ (Potassium Phosphate Tribasic).[2] It buffers the pH effectively, activating the boronic acid without rapidly deprotonating the indole nitrogen.

-

Solvent System: A biphasic system (e.g., n-Butanol/Water or Dioxane/Water) helps solvate the inorganic base while keeping the organic reactants in the organic phase, modulating the concentration of the active boronate species.

Experimental Protocols

Protocol A: The "Gold Standard" (SPhos Pd G2)

Recommended for complex coupling partners, heteroaryl chlorides, or when high yield is critical.[2]

Reagents:

Step-by-Step Procedure:

-

Setup: Charge a reaction vial equipped with a magnetic stir bar with the Aryl Halide (1.0 mmol), Boronic Acid (1.2 mmol, 215 mg), SPhos Pd G2 (0.02 mmol, 15 mg), and K₃PO₄ (2.0 mmol, 425 mg).

-

Inertion: Seal the vial with a septum cap. Evacuate and backfill with Nitrogen or Argon (3 cycles).[4] Critical: Oxygen promotes homocoupling and protodeboronation.

-

Solvation: Add degassed 1,4-Dioxane (4 mL) and degassed Water (1 mL) via syringe.

-

Reaction: Place in a pre-heated block at 80°C . Stir vigorously (800 rpm).

-

Note: Reaction typically completes in 2–6 hours.[1]

-

-

Workup: Cool to RT. Dilute with Ethyl Acetate (10 mL) and Water (10 mL).[2] Separate phases. Extract aqueous layer 2x with EtOAc.[1] Wash combined organics with Brine, dry over Na₂SO₄, filter, and concentrate.[2]

-

Purification: Flash chromatography (typically Hexanes/EtOAc).[1]

Protocol B: The "Economic" Method (Pd(PPh₃)₄)

Suitable for simple, electron-deficient aryl bromides/iodides where cost is a driver.[2]

Reagents:

-

Catalyst: Pd(PPh₃)₄ (Tetrakis) (5 mol%)[2]

-

Base: Na₂CO₃ (2.0 equiv)[2]

-

Solvent: DME (Dimethoxyethane) : Water (3:1)[2]

Modifications:

-

Requires strictly oxygen-free conditions (Tetrakis is air-sensitive).[1]

-

Reaction times are generally longer (12–24 hours) due to slower transmetallation.

-

Temperature: Reflux (approx. 85°C).[1]

Optimization Data & Troubleshooting

Table 1: Reaction Optimization Matrix

| Variable | Condition | Outcome | Notes |

| Ligand | SPhos | Excellent (>90%) | Best for steric/electronic mismatch.[1] |

| Ligand | PPh₃ | Moderate (50-70%) | Fails with chlorides or electron-rich partners.[1] |

| Ligand | dppf | Good (75-85%) | Good alternative; robust but slower.[1] |

| Base | K₃PO₄ | High Yield | Minimal protodeboronation.[1] |

| Base | Cs₂CO₃ | Moderate | Can cause N-arylation side products.[1] |

| Base | Et₃N | Poor | Insufficient activation of boronic acid.[1] |

| Solvent | Dioxane/H₂O | Optimal | Good solubility for both partners.[1] |

| Solvent | DMF | Variable | High temp needed; workup is tedious.[1] |

Troubleshooting Guide:

-

Issue: Low Conversion.

-

Issue: Protodeboronation (Formation of 6-fluoroindole). [1]

-

Cause: Base concentration too high or temp too high.[1]

-

Fix: Lower temp to 60°C; add base in two portions; switch to anhydrous conditions using CsF as the activator.

-

-

Issue: Homocoupling of Boronic Acid.

Visualized Workflows (Graphviz)

Figure 1: Decision Tree for Reaction Conditions

Caption: Decision matrix for selecting the optimal coupling protocol based on electrophile complexity.

Figure 2: Mechanistic Cycle & Fluorine Impact[1]

Caption: Catalytic cycle highlighting the rate-limiting transmetallation caused by the electron-withdrawing fluorine substituent.

References

-

BenchChem. Application Notes and Protocols for Suzuki Coupling of Indolyl Boronic Acids. (General protocols for indole boronic acids). [2]

-

Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters.[2] Journal of the American Chemical Society, 129(11), 3358-3366.[2] (Establishes SPhos as the ligand of choice for heteroaryl couplings). [2]

-

ChemScene. (6-Fluoro-1H-indol-5-yl)boronic acid Product Page & Properties.

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling.[2] Chemical Society Reviews, 43, 412-443. (Mechanistic review on transmetallation challenges).

-

Sigma-Aldrich. SPhos Pd G2 Product Information and User Guide. [1]

Sources

Application Note: Palladium Catalyzed Cross-Coupling of 6-Fluoroindole Boronic Acids

This Application Note and Protocol Guide is structured to address the specific challenges of cross-coupling 6-fluoroindole boronic acids . It synthesizes advanced catalytic methodologies with practical, field-proven protocols.

Executive Summary

The incorporation of the 6-fluoroindole motif is a high-priority strategy in medicinal chemistry, utilized to modulate metabolic stability and potency (e.g., in kinase inhibitors). However, 6-fluoroindole boronic acids (and esters) present a unique "perfect storm" of synthetic challenges:

-

Protodeboronation: The electron-rich indole ring facilitates rapid C-B bond hydrolysis, a process accelerated by the inductive effect of the C6-fluorine atom.

-

Catalyst Poisoning: The free N-H (if unprotected) and the indole

-system can coordinate to Pd(II), arresting the catalytic cycle. -

Electronic Deactivation: The fluorine substituent lowers the nucleophilicity of the boronate, slowing the transmetallation step.

This guide provides three validated protocols designed to outcompete these decomposition pathways using next-generation ligand systems and precise reaction engineering.

Mechanistic Insight: The "Race Against Time"

Success in coupling 6-fluoroindole boronic acids depends on the relative rates of Transmetallation (

-

The Problem: Under standard aqueous basic conditions (Suzuki-Miyaura), the boronic acid forms a boronate species

. For 2-substituted indoles, this species is highly unstable. The C6-fluorine atom inductively withdraws electron density ( -

The Solution: We must maximize

. This is achieved by using bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) that facilitate rapid oxidative addition and create a sterically accessible yet electronically active Pd center for transmetallation.

Diagram 1: The Competitive Catalytic Landscape

The following diagram illustrates the critical bifurcation point where the reaction succeeds or fails.

Caption: The kinetic competition between productive Transmetallation and destructive Protodeboronation. Success requires k(trans) >> k(debor).

Catalyst & Ligand Selection Matrix

Not all Palladium sources are equal for this substrate class. Use this matrix to select the starting point.

| Component | Recommendation | Rationale |

| Precatalyst | XPhos Pd G3 or G4 | Rapidly generates monoligated L-Pd(0) species even at room temperature. Essential for unstable 2-boronic acids. |

| Alternative | Pd(dppf)Cl₂ · DCM | Robust, bidentate ligand. Good for 3-boronic acids which are slightly more stable. |

| Ligand | XPhos or SPhos | XPhos is superior for heteroaryl chlorides. SPhos provides excellent stability for the active species. |

| Base | K₃PO₄ (0.5M - 1.0M) | Phosphate is milder than carbonate and buffers the pH, reducing the rate of base-catalyzed deboronation. |

| Solvent | THF or Dioxane | Ethers are preferred. Avoid alcohols (MeOH/EtOH) which can accelerate solvolysis of the C-B bond. |

Detailed Experimental Protocols

Protocol A: The "Speed" Method (Recommended for C2-Boronic Acids)

Designed for unstable 6-fluoroindole-2-boronic acids. Uses highly active Buchwald precatalysts to finish the reaction before decomposition occurs.

Materials:

-

Substrate: Aryl Halide (1.0 equiv)

-

Reagent: 6-Fluoroindole-2-boronic acid pinacol ester (1.5 equiv)

-

Catalyst: XPhos Pd G3 (2.0 - 4.0 mol%)

-

Base: 0.5 M K₃PO₄ (aqueous, degassed)

-

Solvent: THF (anhydrous, degassed)

Step-by-Step:

-

Setup: Charge a reaction vial equipped with a magnetic stir bar with the Aryl Halide (1.0 mmol), Boronic Ester (1.5 mmol), and XPhos Pd G3 (0.02 mmol).

-

Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill with Nitrogen or Argon (3 cycles).

-

Solvent Addition: Add degassed THF (4 mL) via syringe. Stir to dissolve solids.

-

Activation: Add degassed 0.5 M K₃PO₄ solution (4 mL) via syringe. The biphasic mixture will turn yellow/orange.

-

Reaction: Stir vigorously at 40 °C .

-

Note: Do not overheat. Higher temperatures (>60°C) accelerate deboronation faster than coupling for this specific substrate.

-

-

Monitoring: Check by LCMS at 30 minutes. Most reactions are complete within 1-2 hours.

-

Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

Protocol B: The "Robust" Method (Recommended for C3-Boronic Acids)

Designed for the slightly more stable 6-fluoroindole-3-boronic acids or N-protected variants.

Materials:

-

Catalyst: Pd(dppf)Cl₂ · DCM (5 mol%)

-

Base: K₂CO₃ (3.0 equiv)

-

Solvent: 1,4-Dioxane / Water (4:1 ratio)[1]

Step-by-Step:

-

Combine Aryl Halide (1.0 equiv), Boronic Acid (1.2 equiv), Pd(dppf)Cl₂ (5 mol%), and K₂CO₃ (3.0 equiv) in a pressure vial.

-

Add Dioxane/Water mixture (concentration ~0.2 M with respect to halide).

-

Sparge with Argon for 5 minutes to remove oxygen.

-

Seal and heat to 80–90 °C for 4–16 hours.

-

Tip: If conversion stalls, add a second portion of boronic acid (0.5 equiv) after 4 hours.

Protocol C: Anhydrous Conditions (For Hydrolysis-Prone Substrates)

If the 6-fluoroindole moiety is surviving but the coupling partner is water-sensitive.

Materials:

-

Catalyst: Pd₂(dba)₃ (2 mol%) + SPhos (8 mol%)

-

Base: K₃PO₄ (finely ground, anhydrous, 3.0 equiv)

-

Solvent: Toluene or n-Butanol (anhydrous)

Step-by-Step:

-

Mix Pd₂(dba)₃ and SPhos in the solvent under Argon and stir for 10 mins at RT to generate the active catalyst (solution turns from purple to orange/brown).

-

Add Aryl Halide, Boronic Ester, and anhydrous K₃PO₄.[2]

-

Heat to 100 °C for 12 hours.

-

Note: Anhydrous conditions are slower but prevent hydrolytic decomposition pathways.

-

Troubleshooting & Optimization Logic

Use the following decision tree to troubleshoot low yields.

Caption: Diagnostic logic for optimizing 6-fluoroindole couplings.

Key Troubleshooting Tips:

-

Homocoupling: If you see dimerization of the boronic acid, reduce the amount of Oxygen in the system (freeze-pump-thaw) and lower the catalyst loading.

-

Stalled Reaction: If the reaction stops at 50% conversion, the catalyst has likely precipitated (Pd black). Add fresh catalyst (1-2 mol%) and ligand.

-

MIDA Boronates: If the boronic acid decomposes too fast even at 40°C, synthesize the MIDA boronate of the 6-fluoroindole. MIDA boronates release the active boronic acid slowly under basic conditions, keeping the standing concentration low and minimizing decomposition.

Safety & Handling

-

Fluorine NMR: Use ¹⁹F NMR to monitor the reaction if possible. The 6-fluoro signal is distinct and allows for rapid quantification of starting material vs. product vs. deboronated byproduct (6-fluoroindole).

-

Toxicity: Indoles and their halogenated derivatives can be biologically active. Handle all powders in a fume hood.

-

Palladium Residues: Scavenge Pd from the final product using SiliaMetS® Thiol or DMT functionalized silica to ensure pharmaceutical purity (<10 ppm).

References

-

Kinetic Studies on Protodeboronation

- Cox, P. A., et al. (2010).

-

Source:

-

XPhos Pd G3 Development

- Bruno, N. C., et al. (2013). "Rapid, Room Temperature Suzuki-Miyaura Cross-Coupling of Heteroaryl Boronic Acids."

-

Source:

-

General Suzuki Coupling Guide

- Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."

-

Source:

-

MIDA Boronate Strategy

-

Knapp, D. M., et al. (2009).[2] "Slow-Release Strategy for Unstable Boronic Acids."

-

Source:

-

-

Indole Synthesis & Functionalization

- Gribble, G. W. (2010). "Heterocyclic Scaffolds II: Indoles."

-

Source:

Sources

Application Note & Protocol: Palladium-Catalyzed C-H Activation for the Synthesis of Novel Bi-indolyl Scaffolds Using (6-fluoro-1H-indol-5-yl)boronic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol and technical guidance for the C-H activation and subsequent arylation of indole derivatives using (6-fluoro-1H-indol-5-yl)boronic acid. The targeted synthesis of fluorinated bi-heterocyclic compounds is of significant interest in medicinal chemistry due to the often-beneficial impact of fluorine on metabolic stability, lipophilicity, and receptor binding affinity.[1] This protocol outlines a palladium-catalyzed approach, a robust and widely adopted method for direct C-H functionalization.[2][3]

The indole moiety is a ubiquitous scaffold in natural products and pharmaceuticals.[4][5] The ability to forge a direct bond between two distinct indole cores through C-H activation represents an atom-economical and efficient strategy for generating molecular complexity and exploring new chemical space for drug discovery.[4] This application note is designed to provide both a practical experimental workflow and the underlying scientific rationale for the procedural steps, ensuring both reproducibility and a deeper understanding of the reaction mechanism.

Core Principle: Direct C-H Arylation of Indoles

The protocol described herein focuses on the direct C-2 arylation of an N-protected indole with (6-fluoro-1H-indol-5-yl)boronic acid. In the absence of a directing group, palladium-catalyzed C-H activation of indoles often favors the C-2 position.[2][6] The reaction proceeds via a catalytic cycle involving a palladium(II) species, which facilitates the activation of a C-H bond on the indole substrate, followed by a cross-coupling reaction with the boronic acid partner.

Experimental Protocol: C-2 Arylation of N-Acetylindole with (6-fluoro-1H-indol-5-yl)boronic Acid

This protocol is a representative example and can be adapted for other N-protected indoles.

Materials and Reagents:

-

N-Acetylindole

-

(6-fluoro-1H-indol-5-yl)boronic acid[7]

-

Palladium(II) acetate (Pd(OAc)₂)

-

Copper(II) acetate (Cu(OAc)₂) as an oxidant

-

Acetic acid (AcOH) as the solvent

-

Anhydrous sodium carbonate (Na₂CO₃)

-

Ethyl acetate (EtOAc) for extraction

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) for drying

-

Silica gel for column chromatography

Equipment:

-

Schlenk flask or a round-bottom flask with a reflux condenser

-

Magnetic stirrer with a heating plate

-

Inert atmosphere setup (Nitrogen or Argon)

-

Standard laboratory glassware

-

Rotary evaporator

-

Flash chromatography system

Procedure:

-

Reaction Setup: To a clean and dry Schlenk flask, add N-acetylindole (1.0 mmol, 1.0 equiv.), (6-fluoro-1H-indol-5-yl)boronic acid (1.2 mmol, 1.2 equiv.)[7], palladium(II) acetate (0.05 mmol, 5 mol%), and copper(II) acetate (2.0 mmol, 2.0 equiv.).

-

Solvent Addition: Under an inert atmosphere (N₂ or Ar), add anhydrous acetic acid (5 mL).

-

Reaction Execution: Stir the reaction mixture at 110 °C for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL).

-

Carefully neutralize the acetic acid by the slow addition of a saturated aqueous solution of sodium carbonate until the effervescence ceases.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 15 mL).

-

Combine the organic layers and wash with brine (20 mL).

-

Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure using a rotary evaporator.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the desired 2-((6-fluoro-1H-indol-5-yl))-N-acetylindole.

Mechanistic Insights: The Catalytic Cycle

The palladium-catalyzed C-H arylation of indoles with boronic acids is generally believed to proceed through a Pd(II)/Pd(0) or a Pd(II)/Pd(IV) catalytic cycle.[3][8] The following diagram illustrates a plausible Pd(II)/Pd(0) pathway.

Sources

- 1. Efficient direct 2,2,2-trifluoroethylation of indoles via C–H functionalization - Chemical Communications (RSC Publishing) DOI:10.1039/C5CC00519A [pubs.rsc.org]

- 2. ias.ac.in [ias.ac.in]

- 3. Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. DSpace [cora.ucc.ie]

- 6. Direct C–H bond activation: palladium-on-carbon as a reusable heterogeneous catalyst for C-2 arylation of indoles with arylboronic acids - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. chemscene.com [chemscene.com]

- 8. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]

Application Note: Solvent Selection Strategies for the Suzuki-Miyaura Cross-Coupling of Indole Boronic Acids

Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Advanced Application Note & Experimental Protocol

Introduction: The Protodeboronation Dilemma

The indole scaffold is a privileged structure in medicinal chemistry, frequently appearing in biologically active natural products and synthetic therapeutics[1]. While the Suzuki-Miyaura cross-coupling reaction is the premier method for C–C bond formation, applying it to indole boronic acids—particularly 2- and 3-substituted isomers—presents a severe synthetic challenge: protodeboronation [1].

Protodeboronation is the premature, base-mediated hydrolytic cleavage of the carbon-boron bond. Because unprotected nitrogen-rich heterocycles can coordinate to palladium and alter the catalytic cycle's energetics[2], the transmetalation step is often slowed. When transmetalation is sluggish, the boronic acid remains exposed to the basic, aqueous solvent matrix, leading to rapid degradation[3]. As a result, successful coupling is rarely achieved by merely swapping catalysts; it requires precise manipulation of the solvent environment to kinetically favor transmetalation over hydrolysis.

Mechanistic Grounding: Transmetalation vs. Hydrolysis

The Suzuki-Miyaura catalytic cycle relies on oxidative addition, transmetalation, and reductive elimination[1]. The critical juncture for indole boronic acids occurs during transmetalation.

By selecting a solvent system that either (a) accelerates transmetalation by fully solubilizing the active L-Pd(0) species, or (b) minimizes the effective concentration of water around the boronic acid, we can tip the kinetic balance toward the desired cross-coupled product. For instance, transitioning from standard aqueous dioxane to alcoholic solvents (like n-butanol) fundamentally alters the solubility profile of the inorganic base, facilitating a homogeneous transmetalation transition state without the need for excess water[4].

Figure 1: Kinetic competition between transmetalation and protodeboronation based on solvent choice.

Data Presentation: Solvent Matrix Selection Guide

Different indole boronic acid isomers possess varying degrees of stability. The table below synthesizes quantitative and qualitative data to guide solvent and base selection based on the specific substrate.

| Solvent System | Optimal Base | Target Substrates | Protodeboronation Risk | Mechanistic Rationale |

| 1,4-Dioxane / H₂O (4:1) | K₃PO₄ | 5-, 6-, 7-Indole Boronic Acids | Moderate | Standard biphasic/homogeneous mix. Excellent for moderately stable isomers requiring high base solubility[5]. |

| n-Butanol | K₃PO₄ (anhydrous) | 2- & 3-Indole Boronic Acids | Low | Alcoholic solvents facilitate rapid, homogeneous transmetalation at high temperatures without excess water[4]. |

| THF / H₂O (10:1) | KF or K₃PO₄ | Highly Unstable Boronic Acids | High (if heated slowly) | Requires highly active Buchwald precatalysts (e.g., XPhos Pd G3) to force rapid coupling before degradation[3]. |

| Toluene / H₂O (3:1) | Na₂CO₃ | N-Protected Indoles | Low to Moderate | Biphasic nature sequesters the boronic acid in the organic layer, physically separating it from the aqueous base. |

Experimental Workflows & Protocols

Figure 2: Optimized experimental workflow for highly sensitive indole boronic acids.

Protocol A: Rapid Homogeneous Coupling (n-Butanol System)

Designed specifically for highly unstable 2- and 3-indole boronic acids.

Causality & Rationale: Using n-butanol with anhydrous K₃PO₄ creates a highly polar yet minimally aqueous environment. This suppresses the hydrolytic protodeboronation pathway while maintaining high solubility for the base and Buchwald-type Pd complexes, allowing transmetalation to proceed rapidly[4].

Step-by-Step Methodology:

-

Reagent Preparation: In a nitrogen-filled glovebox, charge a Schlenk flask with the aryl halide (1.0 equiv), indole boronic acid (1.5 equiv), anhydrous K₃PO₄ (2.0 equiv), and XPhos Pd G2 (2–5 mol%).

-

Expert Insight: The 0.5 equiv excess of boronic acid compensates for unavoidable trace protodeboronation. XPhos Pd G2 ensures the instantaneous generation of the active L-Pd(0) species[3].

-

-

Solvent Addition: Add anhydrous n-butanol to achieve a 0.2 M concentration relative to the aryl halide.

-

Rigorous Degassing: Perform three consecutive freeze-pump-thaw cycles.

-

Expert Insight: Oxygen insertion into Pd(0) forms inactive Pd(II) peroxo complexes. This stalls the catalytic cycle, giving the boronic acid a wider time window to degrade via base-mediated hydrolysis.

-

-

Rapid Heating: Plunge the sealed Schlenk flask directly into a pre-heated oil bath at 100–120 °C[4].

-

Expert Insight:Do not ramp the temperature slowly. Slow heating exposes the boronic acid to the base at intermediate temperatures that are too low to clear the transmetalation activation barrier, but high enough to trigger hydrolysis.

-

-

Monitoring & Workup: Stir vigorously for 2–4 hours. Monitor strictly via LC-MS. Upon completion, cool to room temperature, quench with deionized water, extract with EtOAc (3x), dry over anhydrous Na₂SO₄, and purify via silica gel chromatography.

Protocol B: Standard Aqueous-Organic Coupling (Dioxane/H₂O)

Designed for moderately stable 5-, 6-, and 7-indole boronic acids.

Causality & Rationale: A 4:1 Dioxane/H₂O mixture provides optimal biphasic/homogeneous crossover solubility for both the organic substrates and the inorganic base, facilitating a smooth transmetalation for less sensitive isomers[5],[2].

Step-by-Step Methodology:

-

Setup: Combine aryl halide (1.0 equiv), indole boronic acid (1.2 equiv), K₃PO₄ (2.0 equiv), and Pd(dppf)Cl₂ (5 mol%) in a heavy-walled reaction vial[5].

-

Solvent Addition: Add a pre-degassed mixture of 1,4-Dioxane and H₂O (4:1 v/v, 0.25 M).

-

Reaction: Seal the vial under an argon atmosphere and heat at 80 °C for 12 hours with vigorous stirring.

-

Workup: Dilute the crude mixture with EtOAc, wash extensively with water and brine to remove the dioxane and inorganic salts, dry the organic layer, and concentrate for purification[5].

Self-Validation & Troubleshooting

A robust protocol must be a self-validating system. To determine the exact failure mode of an unsuccessful coupling, analyze the crude reaction mixture via GC-MS or LC-MS:

-

Observation: High levels of unreacted aryl halide and high levels of indole (without the boronic acid moiety).

-

Diagnosis: Protodeboronation is outcompeting transmetalation.

-

Action: Switch to the n-butanol protocol (Protocol A), ensure the oil bath is pre-heated, or convert the substrate to a more stable MIDA boronate or pinacol ester[1].

-

-

Observation: High levels of dehalogenated starting material (Ar-H) and unreacted boronic acid.

-

Diagnosis: Failed or sluggish oxidative addition.

-

Action: Switch to a more electron-rich, sterically bulky ligand (e.g., XPhos, SPhos, or P(tBu)₃) to facilitate oxidative addition into challenging aryl chlorides[3].

-

-

Observation: Significant Indole-Indole homocoupling (dimerization).

-

Diagnosis: Oxygen contamination acting as an oxidant.

-

Action: Rigorously degas solvents using the freeze-pump-thaw method rather than simple nitrogen sparging.

-

References

1.[5] BenchChem. Application Notes and Protocols for Suzuki Coupling of (7-Bromo-1H-indol-2-yl)boronic acid. 2.[1] National Institutes of Health (NIH) PMC. Indolylboronic Acids: Preparation and Applications. 3.[2] Journal of the American Chemical Society / SciSpace. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. 4.[4] Journal of the American Chemical Society / ACS Publications. Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. 5.[3] Royal Society of Chemistry. Suzuki–Miyaura Coupling | Synthetic Methods in Drug Discovery.

Sources

microwave-assisted synthesis using (6-fluoro-1H-indol-5-yl)boronic acid

Application Note: Microwave-Assisted Synthesis Using (6-Fluoro-1H-indol-5-yl)boronic Acid

Executive Summary

This guide details the optimized protocols for utilizing (6-fluoro-1H-indol-5-yl)boronic acid (CAS: 885693-20-9) in microwave-assisted cross-coupling reactions. The 6-fluoroindole scaffold is a "privileged structure" in medicinal chemistry, frequently serving as a bioisostere for purines in kinase inhibitors (e.g., VEGFR, PDGFR targets).

While microwave irradiation significantly accelerates reaction rates, this specific boronic acid presents a unique challenge: the electron-rich indole ring, combined with the electron-withdrawing fluorine at C6, creates a push-pull electronic environment that can accelerate protodeboronation (hydrolysis of the C-B bond) before transmetallation occurs. This guide provides a self-validating workflow to suppress this side reaction and maximize yield.

Chemical Profile & Reactivity

| Property | Description |

| Substrate | (6-Fluoro-1H-indol-5-yl)boronic acid |

| Molecular Weight | 178.96 g/mol |

| Reactivity Class | Heteroaryl Boronic Acid (Type II - Prone to Protodeboronation) |

| Critical Failure Mode | C-B bond hydrolysis in aqueous/basic media yielding 6-fluoroindole. |

| Microwave Advantage | Rapid heating bypasses the slow induction period where protodeboronation typically competes with transmetallation.[1] |

Critical Mechanism: The "Race" Against Hydrolysis

In a standard thermal Suzuki coupling, the boronic acid must form a boronate species (reaction with base) to undergo transmetallation. However, heteroaryl boronates are unstable.[1] The microwave strategy relies on dielectric heating to accelerate the productive catalytic cycle (k_trans) faster than the unproductive hydrolytic pathway (k_hydro).[1]

Mechanistic Pathway (Graphviz Visualization)

Figure 1: Kinetic competition between productive coupling and destructive deboronation.[1] Microwave irradiation favors the green pathway.

Protocol A: Suzuki-Miyaura Cross-Coupling (C-C Bond)

Application: Synthesis of biaryl kinase inhibitor cores.[1] Scale: 0.5 mmol (Optimization Scale).

Reagents & Materials

-

Boronic Acid: (6-Fluoro-1H-indol-5-yl)boronic acid (1.2 equiv, 0.6 mmol).

-

Electrophile: Aryl Bromide or Heteroaryl Chloride (1.0 equiv, 0.5 mmol).[1]

-

Catalyst: Pd(dppf)Cl₂[1][2]·CH₂Cl₂ (5 mol%).[1] Rationale: The dppf ligand has a large bite angle, promoting reductive elimination, and is robust against oxidation.

-

Base: 2M Aqueous K₃PO₄ (3.0 equiv).[1] Rationale: Phosphate is milder than carbonate, reducing base-catalyzed deboronation.

-

Solvent: 1,4-Dioxane (3.0 mL).

Step-by-Step Methodology

-

Vial Charging: To a 10 mL microwave process vial equipped with a magnetic stir bar, add the aryl halide, boronic acid, and Pd(dppf)Cl₂.

-

Inerting: Seal the vial with a septum cap. Evacuate and backfill with Argon (x3).[1]

-

Solvent Addition: Syringe in degassed 1,4-Dioxane, followed by the 2M K₃PO₄ solution.

-

Pre-Stir: Stir at room temperature for 30 seconds to disperse solids.

-

Microwave Irradiation:

-

Work-up: Cool to RT. Filter through a Celite pad, washing with EtOAc.[1][3] Wash filtrate with brine, dry over MgSO₄, and concentrate.

Self-Validating Checkpoints

-

Color Change: Reaction should transition from orange/red (active Pd) to dark black/brown (Pd black precipitation) only at the very end.[1] Early black precipitation indicates catalyst death (check oxygen exclusion).[1]

-

LCMS Check: If Mass [M+H] = 136 (6-fluoroindole) is observed, the reaction temperature was too high or the base too strong. Switch to CsF/DME anhydrous conditions.

Protocol B: Chan-Lam Coupling (C-N Bond)

Application: N-arylation of amines or azoles using the boronic acid as the electrophile equivalent. Note: This uses the boronic acid oxidatively.[1][4]

Reagents

-

Substrate: (6-Fluoro-1H-indol-5-yl)boronic acid (1.5 equiv).

-

Nucleophile: Imidazole or Aniline derivative (1.0 equiv).[1]

-

Catalyst: Cu(OAc)₂ (20 mol%).[1]

-

Ligand: Bipyridine (20 mol%).[1]

-